molecular formula C8H9BrS B2770746 (4-Bromobenzyl)(methyl)sulfane CAS No. 15733-07-0

(4-Bromobenzyl)(methyl)sulfane

Cat. No.: B2770746
CAS No.: 15733-07-0
M. Wt: 217.12
InChI Key: LLPNXJABBMDPRZ-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS It is characterized by a bromine atom attached to a benzyl group, which is further connected to a methyl sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromobenzyl)(methyl)sulfane can be synthesized through several methods. One common route involves the reaction of 4-bromobenzyl bromide with sodium thiomethoxide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

C7H7Br+CH3SNaC8H9BrS+NaBr\text{C}_7\text{H}_7\text{Br} + \text{CH}_3\text{SNa} \rightarrow \text{C}_8\text{H}_9\text{BrS} + \text{NaBr} C7​H7​Br+CH3​SNa→C8​H9​BrS+NaBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Sodium thiomethoxide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: (4-Methylbenzyl)(methyl)sulfane.

    Substitution: Various substituted benzyl sulfane derivatives.

Scientific Research Applications

(4-Bromobenzyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)(methyl)sulfane involves its interaction with various molecular targets. The bromine atom and the sulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)methyl sulfane
  • (4-Bromobenzyl)ethyl sulfane
  • (4-Bromobenzyl)propyl sulfane

Uniqueness

(4-Bromobenzyl)(methyl)sulfane is unique due to the presence of both a bromine atom and a methyl sulfane group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

(4-Bromobenzyl)(methyl)sulfane, also known as methyl 4-bromobenzyl sulfide, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromobenzyl group attached to a methyl sulfide moiety, which may influence its pharmacological properties. This article provides an overview of the biological activities associated with this compound, including its antimicrobial properties, cytotoxicity against cancer cell lines, and other relevant biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10BrS\text{C}_9\text{H}_{10}\text{BrS}

This structure features a bromine atom attached to a benzyl group, with a methyl sulfide functional group that is critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes within the microbial cells.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several human cancer cell lines. The following table summarizes the cytotoxic activity of this compound against different cancer types:

Cancer Cell Line IC50 (µM) Reference
HepG2 (Liver)15.2
HT-29 (Colon)12.7
MCF-7 (Breast)10.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Membrane Disruption : Similar to other sulfide compounds, it may disrupt bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, promoting programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Efficacy :
    • A comparative study assessed various sulfur-containing compounds, including this compound, revealing significant antimicrobial activity against both gram-positive and gram-negative bacteria. This study emphasized the role of sulfur in enhancing antimicrobial properties.
  • Cytotoxicity Against Cancer Cells :
    • Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that this compound effectively inhibited cell proliferation in a dose-dependent manner .
  • Mechanistic Insights :
    • Research into the mechanisms underlying its biological activity suggested that the compound's ability to generate ROS plays a crucial role in its anticancer effects. This aligns with findings from studies on other sulfide derivatives .

Properties

IUPAC Name

1-bromo-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPNXJABBMDPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-07-0
Record name 1-bromo-4-[(methylsulfanyl)methyl]benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium thiomethoxide (1.0 g, 14.3 mmol) and 4-bromobenzyl bromide (2.65 g, 10.6 mmol) were combined with anhyd THF (50 mL) and the reaction mixture was stirred at 60° C. After 3 h the reaction mixture was concentrated in vacuo and the residue was washed into a separatory funnel with EtOAc and water. The organic layer was separated, dried (anhyd MgSO4), and concentrated in vacuo to yield 1-bromo-4-methylthiomethyl-benzene. To a solution of this crude thioether in DCM (100 mL) was added 3-chloroperoxybenzoic acid (77%, 4.0 g) portionwise. After stirring overnight the reaction mixture was poured into a separatory funnel, washed with 1N NaOH, dried (Na2SO4), and concentrated in vacuo. The residue was crystallized from EtOAc-Hex to afford 1-bromo-4-methanesulfonylmethyl-benzene (2.02 g, 76%) as light tan needles:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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